molecular formula C12H8N4O3 B7814955 6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B7814955
M. Wt: 256.22 g/mol
InChI Key: CLZYYTKUJFQYNH-UHFFFAOYSA-N
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Description

6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a nitrophenyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions to form the desired product. The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) or sodium ethoxide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or sodium dithionite.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, Pd/C, sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Cyclization: Acidic or basic catalysts, solvents like ethanol or DMF.

Major Products

    Reduction: 6-(3-aminophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This compound may also intercalate into DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties that influence its biological activity. This makes it a valuable scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c17-12-9-5-10(15-11(9)13-6-14-12)7-2-1-3-8(4-7)16(18)19/h1-6H,(H2,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZYYTKUJFQYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC3=C(N2)NC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC3=C(N2)NC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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